6-Methyl-2-[4-(2-phenylethenyl)phenyl]-1-benzothiophene
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Overview
Description
6-Methyl-2-[4-(2-phenylethenyl)phenyl]-1-benzothiophene is an organic compound belonging to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-[4-(2-phenylethenyl)phenyl]-1-benzothiophene typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate catalysts, bases, and solvents to maximize yield and minimize costs. Additionally, continuous flow reactors may be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-[4-(2-phenylethenyl)phenyl]-1-benzothiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of halogenated benzothiophenes.
Scientific Research Applications
6-Methyl-2-[4-(2-phenylethenyl)phenyl]-1-benzothiophene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 6-Methyl-2-[4-(2-phenylethenyl)phenyl]-1-benzothiophene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylbenzothiophene
- 4-Phenylbenzothiophene
- 2-Phenylethenylbenzothiophene
Uniqueness
6-Methyl-2-[4-(2-phenylethenyl)phenyl]-1-benzothiophene is unique due to the presence of both a methyl group and a phenylethenyl group, which confer distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C23H18S |
---|---|
Molecular Weight |
326.5 g/mol |
IUPAC Name |
6-methyl-2-[4-(2-phenylethenyl)phenyl]-1-benzothiophene |
InChI |
InChI=1S/C23H18S/c1-17-7-12-21-16-23(24-22(21)15-17)20-13-10-19(11-14-20)9-8-18-5-3-2-4-6-18/h2-16H,1H3 |
InChI Key |
IITVDMCGRMBTSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(S2)C3=CC=C(C=C3)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
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